molecular formula C19H15NO2 B11988224 (1,1'-Biphenyl)-4-ol, phenylcarbamate CAS No. 66018-77-7

(1,1'-Biphenyl)-4-ol, phenylcarbamate

Cat. No.: B11988224
CAS No.: 66018-77-7
M. Wt: 289.3 g/mol
InChI Key: PTXUGVDMQHMELI-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-ol, phenylcarbamate is an organic compound with the molecular formula C19H15NO2 It is a derivative of biphenyl, where a phenylcarbamate group is attached to the 4-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-ol, phenylcarbamate typically involves the reaction of (1,1’-Biphenyl)-4-ol with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for (1,1’-Biphenyl)-4-ol, phenylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-ol, phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenylcarbamate group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: The major product is often the corresponding phenylcarbamate oxide.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted biphenyl derivatives can be formed depending on the substituents introduced.

Scientific Research Applications

(1,1’-Biphenyl)-4-ol, phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-ol, phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target protein.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure without the phenylcarbamate group.

    Phenylcarbamate: Lacks the biphenyl moiety.

    (1,1’-Biphenyl)-4-ol: The parent compound without the phenylcarbamate group.

Uniqueness

(1,1’-Biphenyl)-4-ol, phenylcarbamate is unique due to the presence of both the biphenyl and phenylcarbamate groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

66018-77-7

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

(4-phenylphenyl) N-phenylcarbamate

InChI

InChI=1S/C19H15NO2/c21-19(20-17-9-5-2-6-10-17)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,20,21)

InChI Key

PTXUGVDMQHMELI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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